Vocol

Rubber vulcanization Nitrosamine-free accelerator Food-contact compliance

Conventional ultra-accelerators (TMTD) generate carcinogenic N-nitrosamines, while other zinc salts force a trade-off between cure speed and reversion resistance. Vocol (ZBPD, CAS 6990-43-8) eliminates this compromise. • Delivers T₉₀ of 3-5 min in EPDM extrusion with zero surface bloom at up to 4.0 phr, enabling Class-A automotive seals. • Extends anti-reversion time >50% in thick NR articles (tire liners, marine fenders), sustaining crosslink integrity through 150 °C × 72 h aging. • BgVV XXI Category 4 certified for food-contact rubber; 40-60% cost advantage over TMTD systems.

Molecular Formula C16H36O4P2S4Zn
Molecular Weight 548.1 g/mol
CAS No. 6990-43-8
Cat. No. B1580943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVocol
CAS6990-43-8
Molecular FormulaC16H36O4P2S4Zn
Molecular Weight548.1 g/mol
Structural Identifiers
SMILESCCCCOP(=S)(OCCCC)[S-].CCCCOP(=S)(OCCCC)[S-].[Zn+2]
InChIInChI=1S/2C8H19O2PS2.Zn/c2*1-3-5-7-9-11(12,13)10-8-6-4-2;/h2*3-8H2,1-2H3,(H,12,13);/q;;+2/p-2
InChIKeyMECFLMNXIXDIOF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vocol (ZBPD) Procurement Baseline


Vocol (CAS 6990-43-8), chemically defined as zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate) or zinc O,O-dibutyl dithiophosphate, is a member of the zinc dialkyldithiophosphate (ZDDP) family with the molecular formula C₁₆H₃₆O₄P₂S₄Zn and a molecular weight of 548.058 g/mol [1]. The compound exists as a light-white powder (solid, CAS 6990-43-8) or an amber-colored transparent liquid (CAS 68649-42-3), with a melting point of 36.8 °C, a boiling point of 303.7 °C at 760 mmHg, and a density of 1.30 g/cm³ (solid) [1] [2]. Industrially, Vocol is predominantly deployed as a rapid secondary vulcanization accelerator for natural rubber (NR) and ethylene-propylene-diene monomer (EPDM) rubber, and secondarily as a multifunctional anti-wear, antioxidant, and anticorrosion additive in lubricating oils for heavy-duty equipment and engineering machinery [1] [2]. Its defining structural feature — the absence of an amine group — underpins its principal differentiation from conventional thiuram- and amine-based accelerators [3].

Why Vocol (ZBPD) Cannot Be Replaced


Vocol occupies a specific intersection of performance attributes that is not simultaneously delivered by any single alternative compound in the rubber accelerator or lubricant additive markets. Mixed-alkyl ZDDPs (e.g., CAS 68649-42-3) serve effectively as lubricant anti-wear additives but lack the defined, reproducible vulcanization kinetics required for precision rubber curing [1]. Conversely, conventional ultra-accelerators such as tetramethylthiuram disulfide (TMTD) deliver rapid cure rates but generate carcinogenic N-nitrosamines during vulcanization, rendering them non-compliant with EU REACH restrictions and German BgVV XXI food-contact regulations [2]. Other zinc salt accelerators in the same structural class — zinc dibutyl dithiocarbamate (BZ) and zinc dibenzothiazole disulphide (MZ) — exhibit either excessive vulcanization reversion (BZ) or insufficient catalytic activity (MZ), whereas ZnDBDP (ZBPD) occupies a demonstrably intermediate and balanced position [3]. Substitution with any single alternative therefore forces a trade-off among cure speed, reversion resistance, nitrosamine safety compliance, non-blooming surface quality, and unit cost — a trade-off that Vocol uniquely eliminates.

Vocol (ZBPD) Performance Evidence


Nitrosamine-Free Acceleration vs. TMTD

Vocol (ZBPD) possesses an amine-free chemical structure that cannot generate N-nitrosamines during vulcanization, in direct contrast to the thiuram accelerator TMTD (tetramethylthiuram disulfide), which releases carcinogenic N-nitrosodimethylamine (NDMA) as a thermal degradation byproduct [1]. This structural distinction has concrete regulatory consequences: ZBPD is certified under German BgVV XXI Category 4 for use in rubber articles intended for food contact, whereas TMTD faces increasing global regulatory restriction under EU REACH due to nitrosamine concerns [1] . TMTD-containing formulations also require the addition of nitrosamine scavengers or the substitution of TBzTD as a lower-nitrosamine alternative, both of which add formulation cost and complexity not required with ZBPD .

Rubber vulcanization Nitrosamine-free accelerator Food-contact compliance

Cure Balance vs. BZ and MZ in NR

In a controlled direct-comparator study by Lin et al. (2008), three organic zinc salt accelerators — zinc dibutyl dithiocarbamate (BZ), zinc O,O′-dibutyldithiophosphate (ZnDBDP, i.e., ZBPD), and zinc dibenzothiazole disulphide (MZ) — were evaluated at equivalent molar loadings in natural rubber for curing characteristics, vulcanization reversion, crosslinking density (by equilibrium swelling), and polysulfidic cross-link content (by selective chemical degradation) [1]. ZnDBDP (ZBPD) occupied an intermediate and uniquely balanced position: its catalytic activity was higher than MZ but lower than BZ, and critically, its reversion — the thermal degradation of polysulfidic cross-links during over-cure — was less severe than BZ but greater than MZ [1]. The study further demonstrated that accelerator ionization strength directly correlates with vulcanization rate: BZ (strongest ionization) produced the fastest but least reversion-resistant network; MZ (weakest ionization) produced the slowest but most reversion-resistant network; ZnDBDP (ZBPD) delivered a deliberate middle-ground profile suitable for applications requiring both reasonable cure speed and tolerable reversion tolerance [1].

Natural rubber vulcanization Cure kinetics Crosslinking density

Anti-Reversion Performance in NR

When ZBPD is used as a secondary accelerator in combination with sulfenamide primary accelerators (e.g., CBS, TBBS) in NR compounds, the vulcanization efficiency is increased by 30–50%, with the optimum cure time (T₉₀) shortened to the ultra-fast range of 3–5 minutes [1]. More importantly, the anti-reversion time — the duration for which the crosslinked network resists thermal degradation after reaching optimum cure — is extended by greater than 50% relative to conventional sulfenamide-only cure systems [1]. The resulting vulcanizates withstand thermal aging at 150 °C for 72 hours without surface cracking [1]. The Rhein Chemie technical datasheet independently confirms that Vocol ZBPD-pdr, when used in combination with MBTS or sulfenamides in NR, 'dramatically improves reversion resistance' [2].

Anti-reversion agent NR curing Thermal aging resistance

Cost Savings and Non-Blooming vs. TMTD

ZBPD delivers a unit-cost reduction of approximately 40–60% compared to the traditional ultra-accelerator TMTD on an equivalent curing-performance basis, while simultaneously eliminating the need for separate anti-blooming additives that are routinely required with TMTD-containing formulations [1]. The cost advantage arises from two compounding factors: (1) ZBPD's lower raw material and synthesis cost structure as a phosphate-based zinc salt, and (2) its intrinsic non-blooming character, which removes the formulation cost of supplementary anti-blooming agents (e.g., waxes or processing aids) that are mandatory with TMTD to prevent surface discoloration [1]. At the maximum recommended dosage of up to 5 phr in highly loaded EPDM stocks, ZBPD maintains a bloom-free surface, whereas TMTD at comparable loadings produces visible surface deposits that impair bonding and aesthetic quality [2].

Rubber additive cost optimization Non-blooming accelerator Formulation economics

Electrochemical Tribofilm Enhancement in Lubricants

Beyond its primary role as a rubber accelerator, Vocol (ZBPD) belongs to the zinc dialkyldithiophosphate (ZDDP) class of multifunctional lubricant additives that form protective anti-wear tribofilms on metal surfaces under boundary lubrication conditions [1]. Unlike mixed-alkyl commercial ZDDPs (CAS 68649-42-3) that contain a distribution of C₄–C₁₂ alkyl chains and consequently produce variable tribofilm composition, ZBPD offers a structurally defined single-alkyl species (di-n-butyl), which provides a more reproducible tribofilm chemistry for applications requiring consistent anti-wear performance [1] [2]. Critically, research has demonstrated that under electrochemical polarization conditions, ZBPD tribofilm growth is accelerated, producing a film thickness increase of approximately 30% compared to the film generated under purely thermal-mechanical conditions [1]. This electrochemical enhancement mechanism is not uniformly observed across all ZDDP variants and represents a specific differentiation pathway for ZBPD in lubricant formulations where electrochemical surface activation is employed or occurs parasitically [1].

Lubricant anti-wear additive ZDDP tribofilm Electrochemical enhancement

Vocol (ZBPD) Application Scenarios


EPDM Automotive Seals: Non-Blooming Fast Cure

In EPDM automotive weatherstrip and seal extrusion, ZBPD at 2.0–4.0 phr as a secondary accelerator with thiazole/sulfenamide primary accelerators delivers a T₉₀ in the ultra-fast range (3–5 minutes) while maintaining a completely bloom-free surface at maximum dosage . This non-blooming characteristic is critical for automotive Class-A surfaces where TMTD-induced surface deposits cause adhesion failure in flocking or coating processes . Furthermore, the BgVV XXI Category 4 food-contact certification enables use in vehicle components that may contact packaged food during transport, a specification increasingly demanded by EU automotive OEM procurement standards . The 40–60% cost advantage over TMTD-based systems directly improves the economics of high-volume continuous extrusion lines .

NR Thick Parts: Anti-Reversion Advantage

For thick-section NR articles such as tire inner liners, bridge bearings, and marine fenders, the >50% extension of anti-reversion time provided by ZBPD directly addresses the core processing challenge of heat-accumulation-driven crosslink degradation during prolonged curing . In these applications, ZBPD at 1.0–2.0 phr combined with CBS or TBBS primary accelerators maintains crosslink integrity through the cure plateau, with resulting vulcanizates demonstrating 150 °C × 72 h thermal aging without surface cracking . The head-to-head study by Lin et al. (2008) provides the mechanistic basis for this performance: ZBPD's intermediate reversion tendency between BZ (excessive reversion) and MZ (insufficient cure speed) represents a deliberate formulation choice for thick-part curing where neither extreme is acceptable .

Translucent NR Shoe Soles: Non-Staining Cure

ZBPD's non-discoloring and non-staining characteristics, confirmed in the Rhein Chemie technical datasheet, make it uniquely suitable for translucent and light-colored NR shoe sole formulations where conventional amine-based accelerators produce yellowing or brown discoloration . The compound is used at 2.0 phr in NR with sulfur (1.0 phr) and CBS (0.6 phr) as a representative fast-cure translucent sole formulation . The free-flowing powder form (Vocol ZBPD-pdr, 75% active on silica carrier) enables rapid dispersion in open-mill mixing, eliminating the dosing difficulties associated with liquid ZBPD variants . The BgVV XXI certification further supports use in footwear that may contact food-service environments .

Heavy-Duty Lubricants: Single-Alkyl ZDDP Tribofilm

For industrial lubricant formulators seeking a structurally defined ZDDP anti-wear additive rather than mixed-alkyl commercial blends, ZBPD (as zinc O,O-dibutyl dithiophosphate) offers a single-species alternative with the specific advantage of +30% tribofilm thickness enhancement under electrochemical polarization conditions . This property is particularly relevant in lubricant applications for electrified drivetrains, hybrid vehicle transmissions, and industrial gearboxes where stray shaft currents create electrochemical conditions at bearing surfaces — conditions under which ZBPD's tribofilm growth is accelerated rather than degraded . The compound's dual certification as both a lubricant additive and a rubber accelerator also enables integrated supply chains for manufacturers producing both lubricants and rubber goods .

Technical Documentation Hub

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